tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate
Description
tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked to a 2-methyl-3-oxo-2-phenylpropyl chain. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamates are valued for their stability and versatility in protecting amine functionalities during multi-step reactions.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-10-15(4,11-17)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18) |
InChI Key |
OXJWRDGHVBHHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acylating agent. One common method is the reaction of tert-butyl carbamate with 2-methyl-3-oxo-2-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate can undergo oxidation reactions, particularly at the phenyl ring or the carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate is a chemical compound with a molecular weight of approximately 249.31 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-methyl-3-oxo-2-phenylpropyl substituent. The compound possesses both hydrophobic and hydrophilic characteristics, making it versatile in various chemical applications. It is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.
Synthesis
The synthesis of this compound can be achieved via several methods.
Applications
this compound has several applications, including interaction studies that typically focus on its reactivity with various nucleophiles and electrophiles in synthetic pathways. Studies may explore its interactions with biological targets to assess its potential pharmacological effects. Carbamates are known for their potential as enzyme inhibitors and have been explored for their roles in medicinal chemistry, particularly in drug design targeting various diseases.
Structural Comparison
Several compounds share structural features with this compound:
- tert-Butyl (3-Oxo-3-phenylpropyl)carbamate Lacks the methyl group at position 2 and has a simpler structure.
- tert-Butyl benzyloxy(3-oxo-3-phenypropyl)carbamate Contains a benzyloxy group and is larger and more complex than tert-butyl N-(2-methyl....
- tert-Butyl phenyl(phenylsulfonyl)methylcarbamate Contains a sulfonamide moiety with different functional group characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Group Effects
tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Structure: A propyl linker connects the tert-butyl carbamate to a chloro-substituted naphthoquinone moiety.
- Key Data: Crystallographic bond angles (e.g., 120.11° for aromatic carbons) suggest planar geometry in the naphthoquinone ring, influencing electronic properties and reactivity.
- Contrast: The naphthoquinone group introduces redox activity and conjugation, unlike the simpler phenyl group in the target compound.
tert-Butyl N-(3-Fluoro-2-oxopropyl)carbamate
- Structure : Features a fluoro substituent and a ketone group.
- Impact : The electron-withdrawing fluorine enhances metabolic stability and polarity compared to the target compound’s methyl and phenyl groups.
tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate
Bicyclic and Rigid Framework Analogs
tert-Butyl N-{4-Formylbicyclo[2.2.2]octan-1-yl}carbamate (PBLJ2731)
- Structure : A bicyclo[2.2.2]octane scaffold with a formyl group.
tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-6-yl}carbamate
Pharmacologically Relevant Derivatives
tert-Butyl (S)-(3-((R)-4-Benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate
Data Table: Comparative Analysis of Key Analogs
Research Findings and Trends
- Synthetic Flexibility : Analogs like the azido derivative demonstrate adaptability for click chemistry, whereas bicyclic derivatives highlight strategies for rigidity-driven applications.
- Biological Relevance: The oxazolidinone derivative underscores the importance of stereochemistry and functional groups in drug design, a consideration for modifying the target compound.
- Structural Insights : Crystallographic data provide benchmarks for predicting bond angles and electronic properties in related carbamates.
Biological Activity
tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate is a synthetic compound with potential biological significance. This article delves into its structure, synthesis, and biological activities, drawing from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 263.33 g/mol. The compound features a tert-butyl group attached to a carbamate moiety , linked to a 2-methyl-3-oxo-2-phenylpropyl substituent . This unique structure imparts both hydrophobic and hydrophilic characteristics, which may influence its biological interactions and applications in medicinal chemistry .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Carbamate Formation : Reaction of isocyanates with alcohols.
- Condensation Reactions : Utilizing amines and carbonyl compounds.
- Multi-step Synthesis : Involving protection and deprotection strategies for functional groups .
Enzyme Inhibition
Research indicates that carbamate derivatives can interact with various enzyme systems. For example, studies on related compounds have shown that the carbamate moiety can facilitate binding to active sites of enzymes, leading to inhibition. These interactions often involve hydrogen bonding with key amino acid residues within the enzyme's active site .
Case Studies
-
Carbonic Anhydrase Inhibitors : Analogous compounds have been studied for their inhibitory effects on carbonic anhydrase II (CA-II). The binding interactions were characterized by multiple hydrogen bonds between the carbamate group and active site residues, leading to effective inhibition .
Compound IC50 (µM) Mechanism Compound A 12.1 ± 0.86 H-bonding with Thr199 and Thr200 Compound B 19.1 ± 0.88 Interaction with Gln92 - Antimicrobial Activity : Some carbamate derivatives have been tested against bacterial strains, showing varying degrees of antimicrobial activity. The presence of the phenyl group in the structure may enhance lipophilicity, aiding in membrane penetration.
Comparative Analysis
A comparison of this compound with structurally similar compounds highlights its unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-Butyl (3-Oxo-3-phenylpropyl)carbamate | Lacks methyl group at position 2 | Simpler structure |
| tert-Butyl benzyloxy(3-oxo-3-phenypropyl)carbamate | Contains benzyloxy group | Larger and more complex |
| tert-Butyl phenyl(phenylsulfonyl)methylcarbamate | Contains sulfonamide moiety | Different functional characteristics |
The specific substitution pattern in this compound may impart distinct reactivity and biological properties compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
